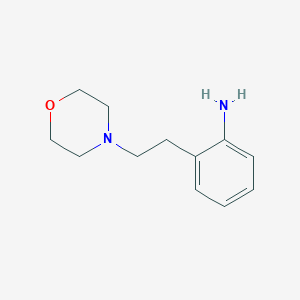
2-(2-Morpholin-4-ylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Morpholin-4-ylethyl)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a morpholine ring attached to an aniline moiety. Its unique structure allows it to participate in various chemical reactions, making it versatile for different applications. The molecular formula is C₁₃H₁₈N₂O, highlighting the presence of nitrogen and oxygen that contribute to its reactivity.
Medicinal Chemistry
2-(2-Morpholin-4-ylethyl)aniline has shown promise in drug development due to its potential interactions with biological targets. Research indicates that compounds with similar structures can bind to receptors involved in neurological pathways and cancer progression. For instance, preliminary studies suggest its relevance in developing treatments for neurodegenerative diseases and certain cancers by targeting specific signaling pathways.
Table 1: Potential Biological Targets and Activities
| Biological Target | Activity Type | Reference |
|---|---|---|
| Dopamine Receptors | Antagonist | |
| Serotonin Receptors | Agonist | |
| Kinase Inhibitors | Inhibition |
Material Science
The compound is also investigated for its utility in creating advanced materials. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and as a ligand in coordination chemistry. Studies have explored its application in synthesizing novel polymeric materials that exhibit enhanced properties such as thermal stability and mechanical strength.
Table 2: Material Properties of this compound-Based Polymers
| Property | Value | Application |
|---|---|---|
| Thermal Stability | High | Coatings |
| Mechanical Strength | Enhanced | Structural Materials |
| Conductivity | Moderate | Electronics |
Chemical Biology
In chemical biology, this compound is utilized as a probe to study enzyme activity and protein interactions. Its structural features allow it to be modified for specific binding studies, aiding researchers in understanding complex biological systems.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on dopamine receptors. The compound was found to exhibit significant binding affinity, suggesting its potential as a therapeutic agent for Parkinson's disease. The study employed various assays to confirm its efficacy and safety profile.
Case Study 2: Polymer Synthesis
Research conducted at a leading materials science laboratory demonstrated the synthesis of a novel polymer using this compound as a precursor. The resulting material displayed superior mechanical properties compared to traditional polymers, indicating its potential application in aerospace engineering.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 |
Clé InChI |
BQJUEUXLAIHGPE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2=CC=CC=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














